![molecular formula C19H12F4N6OS B2569507 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 863460-15-5](/img/structure/B2569507.png)

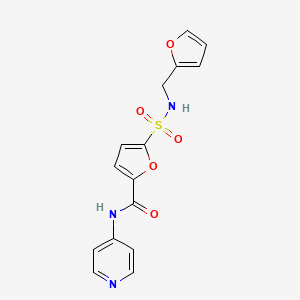

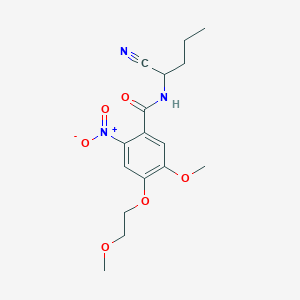

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of thienotriazolodiazepine with potent sedative and anxiolytic effects . It has been sold as a designer drug .

Synthesis Analysis

The synthesis of compounds related to this molecule has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis of similar compounds involved the reaction of 6-amino-2,3-dihydro-2-thioxo-pyrimidin-4(1H)-one with chalcone in dimethylformamide .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple ring structures including a pyrimidine ring and a triazole ring . It also contains fluorophenyl and trifluoromethylphenyl groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction . Further details about the specific reactions involved in the synthesis of this compound are not available from the search results.Applications De Recherche Scientifique

Imaging Agents Development

This compound belongs to a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, selectively targeting the translocator protein (18 kDa) for imaging purposes. It has been employed in the radiosynthesis of radioligands like [18F]PBR111, which facilitates in vivo imaging using positron emission tomography (PET), particularly for neurological conditions. The incorporation of fluorine atoms allows for the labeling with fluorine-18, enhancing imaging capabilities (Dollé et al., 2008).

Potential Antiasthma Agents

The compound's derivatives, specifically triazolo[1,5-c]pyrimidines, have been evaluated as mediator release inhibitors, showcasing activity in the human basophil histamine release assay. This indicates a potential pathway for developing new antiasthma medications (Medwid et al., 1990).

Insecticidal Agents

Derivatives of this compound have been synthesized and tested against the cotton leafworm, Spodoptera littoralis, indicating its potential as an insecticidal agent. Such applications are crucial for agricultural improvements and pest management strategies (Fadda et al., 2017).

Anticancer Agents

The structural framework of this compound has been utilized in the synthesis of triazolopyrimidines as anticancer agents. These derivatives show a unique mechanism of tubulin inhibition, different from that of paclitaxel, and are capable of overcoming resistance attributed to several multidrug resistance transporter proteins. This opens new avenues for cancer therapy (Zhang et al., 2007).

Antimicrobial Agents

Various synthesized derivatives based on the compound's structure have been evaluated for antimicrobial activities. Such studies are pivotal for the discovery of new antibiotics and the fight against resistant microbial strains (Farghaly & Hassaneen, 2013).

Novel Synthetic Methodologies

Research has also focused on developing new synthetic routes and methodologies for creating derivatives of this compound, which are valuable for producing various heterocyclic compounds. These synthetic advancements contribute significantly to medicinal chemistry and drug discovery processes (Hassneen & Abdallah, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N6OS/c20-11-5-7-12(8-6-11)29-17-16(27-28-29)18(25-10-24-17)31-9-15(30)26-14-4-2-1-3-13(14)19(21,22)23/h1-8,10H,9H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMMXUNRLAJFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569429.png)

![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2569432.png)

![4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2569436.png)

![N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2569437.png)

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)